Cyclopropanecarbonitrile

Infrared Spectroscopy Quantum Chemistry Structural Analysis

Cyclopropanecarbonitrile (C₄H₅N; MW 67.09; CAS 5500-21-0) is the smallest cycloalkane bearing a directly attached nitrile group. This primary building block features a three-membered cyclopropane ring with inherent angle strain (∼27.5 kcal/mol), which confers distinctive reactivity not found in larger ring nitriles.

Molecular Formula C4H5N
Molecular Weight 67.09 g/mol
CAS No. 5500-21-0
Cat. No. B140667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanecarbonitrile
CAS5500-21-0
SynonymsCyanocyclopropane;  Cyclopropanenitrile;  Cyclopropyl cyanide;  Cyclopropylcarbonitrile;  Cyclopropylnitrile;  NSC 60191; 
Molecular FormulaC4H5N
Molecular Weight67.09 g/mol
Structural Identifiers
SMILESC1CC1C#N
InChIInChI=1S/C4H5N/c5-3-4-1-2-4/h4H,1-2H2
InChIKeyAUQDITHEDVOTCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropanecarbonitrile (CAS 5500-21-0): A Foundational Strained-Ring Nitrile Intermediate for Pharmaceutical and Agrochemical Supply Chains


Cyclopropanecarbonitrile (C₄H₅N; MW 67.09; CAS 5500-21-0) is the smallest cycloalkane bearing a directly attached nitrile group . This primary building block features a three-membered cyclopropane ring with inherent angle strain (∼27.5 kcal/mol), which confers distinctive reactivity not found in larger ring nitriles [1]. Its compact, minimally substituted core (C₄ scaffold) renders it a foundational synthon for constructing diverse cyclopropyl-containing intermediates and active pharmaceutical ingredients (APIs), with a UNII designation (AFU99GZS5D) recognized by the FDA's Substance Registration System [2]. The compound is supplied as a clear liquid with a boiling point of 135°C (760 mmHg), density of 0.911 g/mL at 25°C, refractive index n20/D of 1.421, and commercial purity typically ≥98% .

Cyclopropanecarbonitrile (CAS 5500-21-0): Why Generic Substitution with Cyclobutane- or Cyclopentanecarbonitrile is Scientifically Unjustified


Generic substitution with larger cycloalkanecarbonitriles (e.g., cyclobutane- or cyclopentanecarbonitrile) or acyclic nitriles fails fundamentally because ring size dictates the molecule's quantum-chemical and biophysical behavior [1]. The unique ring strain of cyclopropanecarbonitrile confers a distinctive electronic environment that alters key spectral signatures, thermochemical stability, and enzyme recognition—effects that are not preserved in four- or five-membered ring analogs [2]. Specifically, the nearly coplanar alignment of the cyclopropyl Walsh orbitals with the cyano π-system in cyclopropanecarbonitrile creates an anomalous electron density distribution that is completely absent in cyclobutanecarbonitrile (CAS 4426-11-3) and cyclopentanecarbonitrile (CAS 4254-02-8), both of which lack comparable ring strain and adopt different orbital geometries [3]. Consequently, substituting these analogs in a synthetic route or enzymatic process alters reaction kinetics, stereochemical outcomes, and regulatory impurity profiles, making one-for-one replacement scientifically invalid and operationally risky.

Cyclopropanecarbonitrile (CAS 5500-21-0): Quantified Technical Differentiation Versus Cycloalkanecarbonitrile Analogs


Nitrile IR Band Intensity: Cyclopropanecarbonitrile Exhibits the Highest Intensity Among Seven Neutral Cycloalkanecarbonitriles Studied

Cyclopropanecarbonitrile displays a uniquely high nitrile (C≡N) stretching band integrated intensity compared to six other alkane- and cycloalkanecarbonitriles, a finding attributed to hindered conjugation between the cyclopropyl ring and the cyano group due to a 56° deviation from ring planarity [1]. This spectroscopic signature offers a robust, non-destructive method for identity verification and purity assessment that is not achievable with analogs.

Infrared Spectroscopy Quantum Chemistry Structural Analysis

Enzymatic Hydrolysis Selectivity: Cyclopropanecarbonitrile Serves as a Distinct Substrate for Nitrilase from Rhodococcus rhodochrous K22

Cyclopropanecarbonitrile undergoes enzymatic hydrolysis to cyclopropanecarboxylic acid catalyzed by a nitrilase isolated from Rhodococcus rhodochrous K22, an enzyme that acts specifically on aliphatic nitriles [1]. This biocatalytic route provides a regiospecific alternative to chemical hydrolysis that avoids harsh acid/base conditions and produces the carboxylic acid with a distinct substrate specificity profile not shared by larger ring nitriles.

Biocatalysis Enzyme Engineering Green Chemistry

Isomerization Thermochemistry: Cyclopropanecarbonitrile Rearranges via Distinct Biradical Pathway to Crotonitriles and Vinylacetonitrile

Under thermal conditions, cyclopropanecarbonitrile undergoes unimolecular isomerization to cis- and trans-crotonitrile and vinylacetonitrile via a biradical pathway, with trace methacrylonitrile formed through a concerted mechanism [1]. Density functional theory (DFT) and two-configuration self-consistent-field (TCSCF) calculations characterized the transition states and vibrational frequencies, enabling prediction of thermal behavior under process-relevant conditions [2]. Cyclobutanecarbonitrile and cyclopentanecarbonitrile, by contrast, do not undergo analogous strain-driven ring-opening isomerizations under comparable thermal conditions due to lower ring strain energy.

Thermal Stability Reaction Kinetics Process Safety

Regulatory Recognition: Cyclopropanecarbonitrile is Assigned a UNII (AFU99GZS5D) by the FDA for Pharmaceutical Quality Tracking

Cyclopropanecarbonitrile has been assigned a Unique Ingredient Identifier (UNII) of AFU99GZS5D by the FDA's Substance Registration System [1]. This formal designation distinguishes it from other cycloalkanecarbonitriles, which bear different UNIIs or lack such registration altogether. The UNII enables unambiguous tracking of this substance in pharmaceutical supply chains and regulatory submissions.

Regulatory Compliance Pharmaceutical Quality Supply Chain

Market Scale and Established Supply Chain: Cyclopropanecarbonitrile Commands a Defined Global Market Distinct from Larger Ring Analogs

The global cyclopropanecarbonitrile market was valued at approximately US$ 20.6 million in 2024 and is projected to reach US$ 27.2 million by 2031, representing a compound annual growth rate (CAGR) of 4.1% [1]. In contrast, the market for cyclobutanecarbonitrile is significantly smaller, and cyclopentanecarbonitrile is primarily sold as a research reagent rather than a bulk industrial intermediate .

Supply Chain Economics Market Sizing Procurement

Cyclopropanecarbonitrile (CAS 5500-21-0): Prioritized Application Scenarios Derived from Quantified Evidence


Quality Control and Identity Verification via FT-IR Spectroscopy in Pharmaceutical Manufacturing

Leveraging its uniquely high nitrile band integrated intensity among cycloalkanecarbonitriles [1], procurement and quality control teams can use FT-IR as a rapid, non-destructive identity test to confirm receipt of cyclopropanecarbonitrile versus other nitrile intermediates. This spectroscopic signature mitigates the risk of receiving mislabeled or substituted material, a critical safeguard for cGMP manufacturing environments where analytical traceability is mandated.

Biocatalytic Route Development for Cyclopropanecarboxylic Acid Using Rhodococcus-Derived Nitrilases

The validated enzymatic hydrolysis of cyclopropanecarbonitrile to cyclopropanecarboxylic acid by Rhodococcus rhodochrous K22 nitrilase [2] enables process chemists to design a green, regiospecific manufacturing route to the corresponding carboxylic acid. This approach eliminates the need for harsh acid- or base-mediated hydrolysis, reducing waste generation and improving atom economy. Procurement of cyclopropanecarbonitrile specifically for this biocatalytic application is justified by its demonstrated compatibility with this enzyme class.

Process Safety Engineering for High-Temperature Reactions Involving Cyclopropane-Containing Intermediates

The characterized thermal isomerization pathway of cyclopropanecarbonitrile—converting to crotonitriles and vinylacetonitrile via a biradical mechanism [3]—provides essential data for process hazard analysis. When designing synthetic routes that involve heating cyclopropanecarbonitrile above ambient temperatures, process safety teams must account for potential exothermic isomerization and byproduct formation. This thermal behavior, not shared by larger ring nitriles, dictates specific reactor engineering controls and storage temperature specifications.

Regulatory Documentation for Pharmaceutical Intermediates Requiring UNII-Tracked Substances

In pharmaceutical development, any intermediate appearing in the supply chain for an API may require unique identification in regulatory filings. Cyclopropanecarbonitrile's FDA-assigned UNII (AFU99GZS5D) [4] enables unambiguous tracking in Drug Master Files (DMFs) and Investigational New Drug (IND) applications. Procurement managers sourcing this compound for cGMP manufacturing should verify that the supplier's Certificate of Analysis references this UNII to ensure alignment with regulatory expectations.

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